molecular formula C10H9IO3 B8213725 3-(Allyloxy)-4-iodobenzoic acid

3-(Allyloxy)-4-iodobenzoic acid

Cat. No.: B8213725
M. Wt: 304.08 g/mol
InChI Key: VFRKWNDFFPDPBZ-UHFFFAOYSA-N
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Description

3-(Allyloxy)-4-iodobenzoic acid is an organic compound that features both an allyloxy group and an iodine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxy)-4-iodobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-iodobenzoic acid.

    Allylation: The 4-iodobenzoic acid undergoes an allylation reaction with allyl alcohol in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxy)-4-iodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols or aldehydes.

Scientific Research Applications

3-(Allyloxy)-4-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of bioactive compounds for pharmaceutical research.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Allyloxy)-4-iodobenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The allyloxy group can undergo nucleophilic substitution, while the iodine atom can be replaced by other nucleophiles. The carboxylic acid group can participate in acid-base reactions, making the compound versatile in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Lacks the allyloxy group, making it less versatile in certain reactions.

    3-(Allyloxy)benzoic acid: Lacks the iodine atom, reducing its reactivity in substitution reactions.

    4-Allyloxybenzoic acid: Similar structure but different positioning of functional groups, leading to different reactivity.

Uniqueness

3-(Allyloxy)-4-iodobenzoic acid is unique due to the presence of both an allyloxy group and an iodine atom on the benzoic acid core. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and scientific research.

Properties

IUPAC Name

4-iodo-3-prop-2-enoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO3/c1-2-5-14-9-6-7(10(12)13)3-4-8(9)11/h2-4,6H,1,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRKWNDFFPDPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=CC(=C1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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